molecular formula C11H9N3OS B2392203 N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide CAS No. 2411292-11-8

N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide

Cat. No.: B2392203
CAS No.: 2411292-11-8
M. Wt: 231.27
InChI Key: LHWOAAMTRDLDNJ-UHFFFAOYSA-N
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Description

N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide is a heterocyclic compound that features a thiazolo-pyridine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide typically involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained in good yields .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial processes often incorporate purification steps, such as crystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize this compound under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-2-3-10(15)13-7-11-14-8-6-12-5-4-9(8)16-11/h4-6H,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWOAAMTRDLDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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